Methyl 2-(bromomethyl)-6-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-6-fluorophenylacetate: is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(bromomethyl)-6-fluorophenylacetate typically begins with commercially available 6-fluorophenylacetic acid.
Bromination: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Esterification: The final step involves esterification of the bromomethylated intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phenylacetates.
Oxidation: 6-fluorophenylacetic acid derivatives.
Reduction: 6-fluorophenylethanol derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive bromomethyl group.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-fluorophenylacetate largely depends on the context of its use. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
- Methyl 2-bromoacetate
- Ethyl 2-(bromomethyl)acrylate
- Methyl 2-bromomethylbenzoate
Comparison:
- Methyl 2-bromoacetate: Lacks the fluorine atom, making it less reactive in certain contexts.
- Ethyl 2-(bromomethyl)acrylate: Contains an additional double bond, altering its reactivity and applications.
- Methyl 2-bromomethylbenzoate: Similar structure but with a different substitution pattern on the phenyl ring, affecting its chemical behavior.
Biological Activity
Methyl 2-(bromomethyl)-6-fluorophenylacetate (CAS No: 1980065-16-4) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its impact in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
This compound features a bromomethyl group and a fluorine atom attached to a phenylacetate structure. Its molecular formula is C10H10BrFO2, with a molecular weight of approximately 261.09 g/mol. The presence of halogen atoms (bromine and fluorine) plays a crucial role in enhancing the compound's reactivity and biological activity.
Biological Activity
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that halogenated phenylacetates can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
- Case Study : A study investigating the effects of various halogenated compounds on cancer cell lines demonstrated that this compound inhibited the growth of specific cancer cells, suggesting its potential as an anticancer agent .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly sphingosine kinases (SK).
- Research Findings : Inhibitory assays have shown that this compound can effectively reduce SK activity, which is implicated in cancer progression and inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions:
- Bromination : The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
- Acetylation : The phenolic hydroxyl group can be acetylated to form the acetate derivative, enhancing solubility and biological activity.
Comparative Biological Activity
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 3-(bromomethyl)-2-fluorophenylacetate | C10H10BrFO2 | Moderate anticancer activity |
Methyl 4-bromo-2-fluorobenzoate | C10H9BrFO2 | Lower enzyme inhibition |
Methyl 3-bromo-4-fluorobenzoate | C10H9BrFO2 | Significant cytotoxic effects |
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-6-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-7(6-11)3-2-4-9(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
MSZDWDSDFXONES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)CBr |
Origin of Product |
United States |
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